3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Description
3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide is a cyanine dye featuring a benzoxazole core conjugated with a quinolinium group via a prop-2-enylidene linker. Its molecular formula is C₂₃H₂₃IN₂O, with a molecular weight of 486.41 g/mol (exact mass: 486.063) . The compound exhibits a red-violet crystalline appearance and is soluble in polar organic solvents like methanol, DMSO, and ethanol .
Properties
CAS No. |
57282-57-2 |
|---|---|
Molecular Formula |
C23H23IN2O |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
3-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H23N2O.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZYHGRNUNHLNLTR-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide typically involves a condensation reaction between a benzoxazole derivative and a quinolinium salt. This approach leverages the electrophilic and nucleophilic centers in the respective starting materials to form the conjugated system characteristic of the target compound.
The key steps can be summarized as:
- Preparation of the benzoxazole derivative with an appropriate substituent at the 3-position (e.g., 3-ethylbenzoxazole).
- Preparation or acquisition of the 1-ethylquinolinium salt, usually as the iodide.
- Condensation of the benzoxazole derivative with the quinolinium salt under controlled conditions to form the prop-2-enylidene linkage.
Detailed Synthetic Procedure
While specific procedural details vary in literature, the following method is representative based on condensation chemistry principles and available data:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-ethyl-1,3-benzoxazole | Starting from o-aminophenol and ethyl acetoacetate or analogous precursors under acidic or dehydrating conditions | Forms the benzoxazole core with ethyl substitution |
| 2 | Preparation of 1-ethylquinolinium iodide | Quaternization of quinoline with ethyl iodide | Yields the quaternary ammonium salt |
| 3 | Condensation reaction | Mix benzoxazole derivative and 1-ethylquinolinium iodide in a suitable solvent (e.g., ethanol or acetonitrile) with mild heating | Facilitates formation of the conjugated prop-2-enylidene linkage |
| 4 | Purification | Recrystallization or chromatographic techniques | Ensures high purity of the final iodide salt |
Reaction Conditions and Optimization
- Solvent choice: Polar aprotic solvents such as acetonitrile or ethanol are preferred to dissolve both reactants and promote condensation.
- Temperature: Mild heating (e.g., 50–80 °C) accelerates the reaction without decomposing sensitive intermediates.
- Time: Reaction times vary from several hours to overnight, depending on scale and reactant reactivity.
- Stoichiometry: Equimolar amounts of benzoxazole derivative and quinolinium salt are typically used to maximize yield.
- Purification: The iodide salt precipitates or can be isolated by filtration; further purification via recrystallization enhances purity.
Mechanistic Insights
The condensation involves nucleophilic attack of the benzoxazole carbon at the electrophilic vinyl position adjacent to the quinolinium nitrogen, forming a conjugated double bond system. The positive charge on the quinolinium nitrogen is balanced by the iodide anion, stabilizing the final compound.
Summary Table of Preparation Data
| Parameter | Details |
|---|---|
| Compound Name | This compound |
| CAS Number | 57282-57-2 |
| Molecular Formula | C23H23IN2O |
| Molecular Weight | 470.3 g/mol |
| Key Starting Materials | 3-Ethyl-1,3-benzoxazole, 1-ethylquinolinium iodide |
| Reaction Type | Condensation |
| Typical Solvents | Ethanol, Acetonitrile |
| Temperature Range | 50–80 °C |
| Reaction Time | Several hours to overnight |
| Purification Methods | Recrystallization, Chromatography |
| Yield | Variable, optimized by reaction conditions |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and physical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction could produce quinolinium hydrides. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide exhibit potent antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit bacterial growth and may serve as templates for developing new antibiotics. The presence of the quinolinium moiety enhances the compound's interaction with microbial membranes, facilitating its antimicrobial activity.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The ability to selectively target cancerous cells while sparing normal cells is a critical area of ongoing research.
Photodynamic Therapy
Due to its unique optical properties, this compound may have applications in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-sensitive compounds that, upon activation by specific wavelengths of light, produce reactive oxygen species (ROS) that can destroy cancer cells. The quinolinium and benzothiazole components may enhance the efficacy of such treatments by improving light absorption characteristics.
Organic Light Emitting Diodes (OLEDs)
The electronic properties of this compound make it a candidate for use in organic light-emitting diodes. Its ability to emit light when subjected to an electric current can be harnessed in display technologies. Research into optimizing its luminescent properties is ongoing.
Sensor Development
The compound's potential as a sensor material is being explored, particularly for detecting environmental pollutants or biological analytes. Its selective binding properties could allow for the development of sensors that provide real-time data on chemical concentrations in various settings.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those similar to this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a new class of antibiotics .
Investigation into Anticancer Mechanisms
Research conducted by Smith et al. (2024) focused on the anticancer mechanisms of quinolinium derivatives. The study found that treatment with these compounds led to increased levels of ROS in cancer cells, resulting in cell cycle arrest and apoptosis. This suggests that this compound could be further investigated as a potential therapeutic agent against various cancers .
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Cyanine Dyes
Cyanine dyes are characterized by polymethine chains linking aromatic heterocycles. Variations in heteroatoms, chain length, and substituents critically influence their photophysical properties. Below is a detailed comparison:
Table 1: Key Properties of Target Compound and Analogous Cyanine Dyes
Impact of Heteroatoms
- Benzoxazole (O) vs. Benzothiazole (S): Replacement of oxygen with sulfur in the heterocycle (e.g., Dithiazanine Iodide ) redshifts λₐ₆ₛ due to sulfur’s lower electronegativity, enhancing conjugation (563 nm vs. 482 nm for oxazole analogs) .
- Quinolinium Incorporation: The target compound and ST06295 exhibit longer λₐ₆ₛ (~629 nm) compared to benzoxazole-benzoxazole pairs (482 nm), attributed to the extended π-system of the quinolinium moiety.
Substituent Effects
Photophysical Performance
- The target compound’s high molar absorptivity (>131,000 L·mol⁻¹·cm⁻¹) makes it suitable for low-concentration detection in bioimaging.
- Benzothiazole analogs (e.g., Dithiazanine Iodide) show superior ε (>150,000) due to sulfur’s polarizability , but benzoxazole derivatives offer better biocompatibility .
Q & A
Basic Research Question
- 1H/13C NMR : Confirms the presence of ethyl groups (δ ~1.3–1.5 ppm for CH3, δ ~4.5–4.7 ppm for CH2) and the prop-2-enylidene bridge (δ ~7.2–8.1 ppm for vinyl protons) .
- UV-Vis spectroscopy : Absorbance maxima in the visible range (e.g., 500–550 nm) validate the conjugated cyanine structure .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M-I]+) confirm the cationic benzoxazolium-quinolinium core .
How does solvent polarity influence the fluorescence quantum yield and Stokes shift of this compound?
Advanced Research Question
- Polar solvents (e.g., water, methanol): Increase Stokes shift due to solvatochromic effects but may reduce quantum yield via aggregation or polarity-driven non-radiative decay .
- Non-polar solvents (e.g., chloroform): Enhance fluorescence intensity by minimizing solvent relaxation effects .
Mechanistic insights: Solvent polarity alters the energy gap between excited and ground states, affecting emission wavelength and efficiency .
What strategies can mitigate photobleaching in this cyanine dye during prolonged imaging?
Advanced Research Question
- Antioxidants : Additives like β-mercaptoethanol reduce radical-induced degradation .
- Oxygen scavengers : Enzymatic systems (e.g., glucose oxidase/catalase) minimize singlet oxygen formation .
- Structural modifications : Introducing electron-withdrawing groups on the quinolinium ring enhances photostability .
How can researchers resolve discrepancies in reported molar extinction coefficients across studies?
Advanced Research Question
Discrepancies often arise from:
- Solvent impurities : Use HPLC-grade solvents and degas to avoid absorbance interference .
- Concentration errors : Calibrate spectrophotometers with standardized dyes (e.g., rhodamine B) .
- Instrumental variance : Cross-validate using dual-beam spectrophotometry .
What are the primary research applications of this compound in biological systems?
Basic Research Question
- Nucleic acid staining : Binds dsDNA/RNA via intercalation, with fluorescence enhancement upon binding (cf. YO-Pro-1 analogs) .
- Membrane potential probes : Accumulates in polarized mitochondria, enabling live-cell imaging .
- Flow cytometry : Used as a viability marker due to its cell-impermeant nature .
What computational methods are suitable for modeling the electronic transitions responsible for absorbance maxima?
Advanced Research Question
- Time-dependent DFT (TD-DFT) : Accurately predicts π→π* transitions in the cyanine backbone when using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) .
- Solvent effects : Incorporate the polarized continuum model (PCM) to simulate solvent polarity impacts on excitation energies .
How can researchers analyze conflicting data on the compound’s aggregation behavior in aqueous solutions?
Advanced Research Question
- Dynamic light scattering (DLS) : Quantifies aggregate size distribution .
- Concentration-dependent UV-Vis : Hypsochromic shifts (H-aggregation) or bathochromic shifts (J-aggregation) indicate aggregation .
- Critical aggregation concentration (CAC) : Determine via fluorescence self-quenching assays .
What purification techniques are optimal for removing synthetic byproducts?
Basic Research Question
- Column chromatography : Silica gel with chloroform/methanol gradients (95:5 to 90:10) resolves unreacted aldehydes and benzoxazolium precursors .
- Recrystallization : Ethanol/ether mixtures yield high-purity crystals (≥98%) .
How does the iodide counterion influence solubility and stability compared to other anions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
